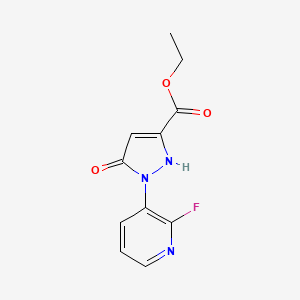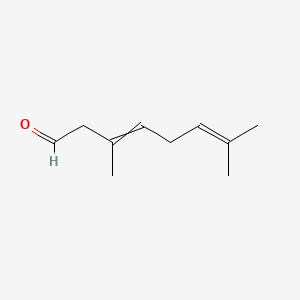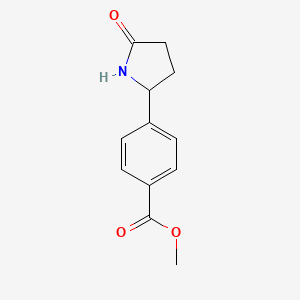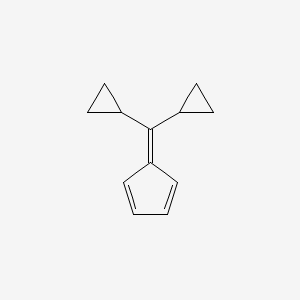
1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- is a chemical compound with the molecular formula C11H14 It is a derivative of cyclopentadiene, where the hydrogen atoms at the 5-position are replaced by a dicyclopropylmethylene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- typically involves the reaction of cyclopentadiene with dicyclopropylcarbene. The reaction conditions often require a catalyst and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Cyclopentadiene and dicyclopropylcarbene.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature, and solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing the reaction conditions, ensuring safety, and minimizing costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- involves its interaction with molecular targets through its reactive functional groups. The dicyclopropylmethylene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in catalysis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Cyclopentadiene, 5,5-dimethyl-: Similar in structure but with two methyl groups instead of the dicyclopropylmethylene group.
Cyclopentadiene: The parent compound without any substituents at the 5-position.
Uniqueness
1,3-Cyclopentadiene, 5-(dicyclopropylmethylene)- is unique due to the presence of the dicyclopropylmethylene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
4479-62-3 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
5-(dicyclopropylmethylidene)cyclopenta-1,3-diene |
InChI |
InChI=1S/C12H14/c1-2-4-9(3-1)12(10-5-6-10)11-7-8-11/h1-4,10-11H,5-8H2 |
Clé InChI |
BFBOKQAQZQPBHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=C2C=CC=C2)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)

![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
![Benzyl 8-cyclopropyl-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13966898.png)
![2-Bromo-1-[5-bromo-3-(ethylsulfonyl)-2-pyridinyl]ethanone](/img/structure/B13966904.png)
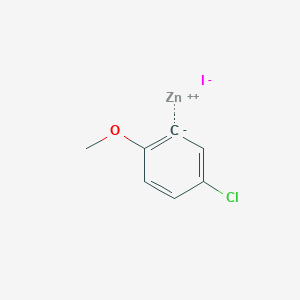
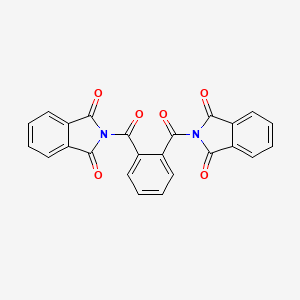
![2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13966918.png)
![3-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13966924.png)
